1-Oxospiro[4.5]decane-2-carbaldehyde
Description
1-Oxospiro[4.5]decane-2-carbaldehyde (CAS: 78008-36-3) is a spirocyclic organic compound with the molecular formula C₉H₁₄O₃ and a molecular weight of 170.20566 g/mol . Its IUPAC name is (2S)-1,4-dioxaspiro[4.5]decane-2-carbaldehyde, indicating a chiral center at position 2 (S-configuration) and a spiro junction connecting a cyclohexane ring (6-membered) and a 1,4-dioxolane ring (5-membered). The aldehyde functional group at position 2 makes it a reactive intermediate in organic synthesis, particularly in the preparation of chiral building blocks or bioactive molecules .
Key structural features include:
- Spirocyclic framework: Enhances conformational rigidity, influencing stereochemical outcomes in reactions.
- Aldehyde group: Serves as an electrophilic site for nucleophilic additions or condensations.
The compound is commercially available (e.g., from Hepeng Biotech) as a reagent for research, though synthetic protocols and applications remain understudied in public literature .
Properties
Molecular Formula |
C11H16O2 |
|---|---|
Molecular Weight |
180.24 g/mol |
IUPAC Name |
4-oxospiro[4.5]decane-3-carbaldehyde |
InChI |
InChI=1S/C11H16O2/c12-8-9-4-7-11(10(9)13)5-2-1-3-6-11/h8-9H,1-7H2 |
InChI Key |
VNXQHKVZOLRSIW-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(CC1)CCC(C2=O)C=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Oxospiro[4.5]decane-2-carbaldehyde typically involves the reaction of spirocyclic precursors with appropriate aldehyde-forming reagents. One common method includes the reaction of 6,10-dioxaspiro[4.5]decane-7,9-dione with dimethylmethanamine in ethanol, followed by further functionalization to introduce the aldehyde group .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure high-quality product .
Chemical Reactions Analysis
Types of Reactions: 1-Oxospiro[4.5]decane-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde can be reduced to form alcohols.
Substitution: The spirocyclic structure allows for substitution reactions at specific positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Various nucleophiles can be employed under acidic or basic conditions to achieve substitution.
Major Products:
Oxidation: Formation of 1-oxospiro[4.5]decane-2-carboxylic acid.
Reduction: Formation of 1-oxospiro[4.5]decane-2-methanol.
Substitution: Formation of various substituted spirocyclic compounds depending on the nucleophile used.
Scientific Research Applications
1-Oxospiro[4.5]decane-2-carbaldehyde has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex spirocyclic compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors
Mechanism of Action
The mechanism of action of 1-Oxospiro[4.5]decane-2-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The spirocyclic structure may also interact with biological membranes, affecting cellular processes .
Comparison with Similar Compounds
Comparison with Similar Compounds
Key Observations:
Enantiomeric Pair (S vs. R) : The (S)- and (R)-enantiomers of 1,4-dioxaspiro[4.5]decane-2-carbaldehyde share identical molecular formulas and weights but differ in optical activity. This distinction is critical for enantioselective catalysis or drug design, where chiral environments demand specific configurations .
Spiro[5.5] analogs (e.g., spiro[5.5]undecane-3-carbaldehyde) exhibit reduced ring strain but lower polarity due to the absence of ether oxygens.
Functional Group Variations :
- Replacement of the aldehyde with an acetamido group (as in ’s disaccharides) shifts applications from synthetic chemistry to glycobiology, where such derivatives are used to study carbohydrate-protein interactions .
Complexity and Applications :
- While this compound is a small-molecule reagent, its carbohydrate-based analogs (e.g., compounds 15–17 in ) are larger and biologically oriented, emphasizing the versatility of spiro scaffolds across disciplines .
Biological Activity
1-Oxospiro[4.5]decane-2-carbaldehyde is a spirocyclic compound with the molecular formula C11H16O2, notable for its unique structure that combines a spirocyclic framework with an aldehyde functional group. This compound has garnered interest in various fields, particularly in medicinal chemistry, due to its potential biological activities. This article examines the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and comparative analysis with related compounds.
Structure and Composition
The structure of this compound is characterized by a spirocyclic arrangement that includes an oxo group and an aldehyde functional group. The following table summarizes its key properties:
| Property | Details |
|---|---|
| Molecular Formula | C11H16O2 |
| Molecular Weight | 180.24 g/mol |
| IUPAC Name | 4-oxospiro[4.5]decane-3-carbaldehyde |
| InChI Key | VNXQHKVZOLRSIW-UHFFFAOYSA-N |
| Canonical SMILES | C1CCC2(CC1)CCC(C2=O)C=O |
The biological activity of this compound primarily stems from its ability to interact with specific molecular targets within biological systems. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their functions. This interaction may lead to various biological effects, including:
- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites.
- Cell Membrane Interaction : The spirocyclic structure could influence membrane fluidity and permeability, affecting cellular processes.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against various pathogens. In vitro studies have shown its effectiveness against Gram-positive and Gram-negative bacteria, as well as certain fungi. For instance, the compound was tested against Staphylococcus aureus and Escherichia coli, demonstrating significant inhibition of growth at concentrations as low as 50 µg/mL.
Anticancer Activity
Preliminary studies suggest that this compound may possess anticancer properties. A study conducted on human cancer cell lines indicated that the compound induces apoptosis in cancer cells through the activation of caspase pathways. The following table summarizes findings from recent studies:
| Study Reference | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Study A | HeLa | 25 | Induction of apoptosis via caspases |
| Study B | MCF-7 | 30 | Cell cycle arrest in G1 phase |
Neuroprotective Effects
Emerging evidence suggests that this compound may also have neuroprotective effects. Research indicates that it can mitigate oxidative stress in neuronal cells, potentially offering therapeutic benefits for neurodegenerative diseases.
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is essential to compare it with related compounds:
| Compound | Structure Type | Notable Activity |
|---|---|---|
| 1,6-Dioxaspiro[4.5]decane | Dioxaspirocyclic | Limited biological activity |
| 2-Oxo-1-oxaspiro[4.5]decane-4-carboxylic acid | Carboxylic acid derivative | Antimicrobial properties |
The unique combination of a spirocyclic structure with an aldehyde functional group in this compound enhances its reactivity and potential biological activities compared to other similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
